2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-

β1-Adrenoceptor Binding Affinity Phenoxypropanolamine

2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-, also known as 1-(4-chloro-2-methylphenoxy)-3-(isopropylamino)-2-propanol, is a synthetic phenoxypropanolamine derivative that functions as a beta-adrenoceptor (β-AR) antagonist. This compound belongs to a well‑characterized class of aryloxypropanolamines whose members are used clinically as beta‑blockers (e.g., betaxolol, metoprolol) and as pharmacological tools in cardiovascular and receptor research.

Molecular Formula C13H20ClNO2
Molecular Weight 257.75 g/mol
CAS No. 610281-61-3
Cat. No. B12178548
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-
CAS610281-61-3
Molecular FormulaC13H20ClNO2
Molecular Weight257.75 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)Cl)OCC(CNC(C)C)O
InChIInChI=1S/C13H20ClNO2/c1-9(2)15-7-12(16)8-17-13-5-4-11(14)6-10(13)3/h4-6,9,12,15-16H,7-8H2,1-3H3
InChIKeyHJYLVBBDGLYCCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- (CAS 610281-61-3): Phenoxypropanolamine Beta-Blocker for Research & Procurement


2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-, also known as 1-(4-chloro-2-methylphenoxy)-3-(isopropylamino)-2-propanol, is a synthetic phenoxypropanolamine derivative that functions as a beta-adrenoceptor (β-AR) antagonist [1]. This compound belongs to a well‑characterized class of aryloxypropanolamines whose members are used clinically as beta‑blockers (e.g., betaxolol, metoprolol) and as pharmacological tools in cardiovascular and receptor research [1]. Its distinct 4‑chloro‑2‑methylphenyl substitution pattern differentiates it from the more common 4‑substituted phenoxypropanolamines, potentially modulating receptor affinity, selectivity, and physicochemical properties [1].

Why Generic Substitution Fails for 2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]- in Beta-Blocker Research


Even minor structural modifications in phenoxypropanolamines can produce >100‑fold shifts in human β1‑adrenoceptor binding affinity (pKi range 5.49–9.35) [1]. The ortho‑methyl and para‑chloro substitution pattern of 2‑Propanol, 1‑(4‑chloro‑2‑methylphenoxy)‑3‑[(1‑methylethyl)amino]‑ creates a steric and electronic environment that cannot be replicated by common beta‑blockers such as betaxolol (para‑cyclopropylmethoxyethyl) or metoprolol (para‑methoxyethyl) [1]. Consequently, direct replacement with a generic beta‑blocker risks altered target engagement, different selectivity profiles, and non‑comparable experimental outcomes, making compound‑specific validation essential for reproducible research [1].

Quantitative Evidence Guide: Differentiated Performance of 2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-


Human β1‑Adrenoceptor Binding Affinity in CHO Cells

In a comprehensive CoMFA study of 36 phenoxypropanolamines, compounds with ortho‑methyl‑para‑chloro substitution exhibited human β1‑AR pKi values that were significantly modulated relative to para‑only or unsubstituted analogues [1]. Although the exact pKi for 2‑Propanol, 1‑(4‑chloro‑2‑methylphenoxy)‑3‑[(1‑methylethyl)amino]‑ is not separately tabulated in the public abstract, the study demonstrates that this substitution pattern can shift binding affinity by up to 3 orders of magnitude compared to the series baseline [1].

β1-Adrenoceptor Binding Affinity Phenoxypropanolamine

Lipophilicity (clogP) Differentiation from Clinical Beta-Blockers

The 4‑chloro‑2‑methyl substitution confers a calculated logP (clogP) of approximately 3.2, which is intermediate between the lipophilic propranolol (clogP ≈3.5) and the more hydrophilic metoprolol (clogP ≈2.0) . This physicochemical difference directly influences membrane permeability, CNS penetration potential, and metabolic stability, parameters that are critical in both in vitro and in vivo experimental designs .

Lipophilicity clogP Phenoxypropanolamine

In‑Class Selectivity Potential Evidenced by Rat Atrial β1‑AR Antagonist Potency

The CoMFA study further determined antagonist potency (pA2) in rat atrial β1‑ARs for 32 compounds, revealing a strong correlation (r² >0.9) between human binding affinity and rat functional potency [1]. Para‑chloro‑ortho‑methyl substituted congeners exhibited pA2 values that clustered in the 6.5–8.5 range, reflecting a degree of β1‑selectivity that may differ from the reference non‑selective antagonist propranolol [1].

Beta-1 Selectivity Rat Atrial pA2

Structural Uniqueness vs. Closest Commercial Analogues

The compound’s simultaneous presence of an isopropylamino head group, a secondary alcohol, and a 4‑chloro‑2‑methylphenoxy aromatic moiety distinguishes it from the nearest commercial beta‑blockers: betaxolol (4‑[2‑(cyclopropylmethoxy)ethyl]phenoxy‑), metoprolol (4‑[2‑methoxyethyl]phenoxy‑), and bisoprolol (4‑[isopropoxyethoxymethyl]phenoxy‑) [1]. No approved beta‑blocker carries the chloro‑methyl substitution, and the closest research analogue, 1‑(2,4‑dichlorophenoxy)‑3‑(isopropylamino)‑2‑propanol, lacks the ortho‑methyl group [1].

Chemical Structure Analog Comparison Purity Profile

Best Research and Industrial Application Scenarios for 2-Propanol, 1-(4-chloro-2-methylphenoxy)-3-[(1-methylethyl)amino]-


β1‑Adrenoceptor Structure–Activity Relationship (SAR) Studies

The unique 4‑chloro‑2‑methyl substitution makes this compound a valuable probe for systematic SAR investigations of the β1‑adrenoceptor. The CoMFA model [1] demonstrates that even small changes to the aromatic ring can drastically alter binding affinity (pKi range >3 orders of magnitude), and incorporating this compound into a screening library allows researchers to explore steric and electronic contributions to receptor engagement that are not accessible with standard beta‑blockers.

Development of Beta‑1 Selective Pharmacological Tool Compounds

The rat atrial functional data [1] confirm that ortho‑methyl‑para‑chloro phenoxypropanolamines can exhibit beta‑1 selectivity. This compound can serve as a starting point for the design of novel beta‑1 selective antagonists or as an intermediate for the synthesis of more potent analogues, filling a gap between non‑selective propranolol and highly beta‑1 selective clinical agents.

Lipophilicity‑Dependent Tissue Distribution Studies

With a calculated clogP of ~3.2 , this compound occupies a lipophilicity range that is distinct from both the highly lipophilic propranolol (CNS‑penetrant) and the more hydrophilic metoprolol (peripherally selective). It is an ideal candidate for studies correlating beta‑blocker lipophilicity with membrane permeability, CNS exposure, or non‑specific binding in tissues.

Analytical Reference Standard for Impurity Profiling

As a structurally distinct phenoxypropanolamine, this compound can be used as a reference standard in HPLC and LC‑MS methods for the detection and quantification of related substances in beta‑blocker drug substances and formulations [2]. Its unique retention time and mass spectrum facilitate unambiguous identification.

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